Cas no 114506-04-6 ((E)-4-Bromo-1-chloro-2-methyl-2-butene)

(E)-4-Bromo-1-chloro-2-methyl-2-butene 化学的及び物理的性質
名前と識別子
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- (E)-4-Bromo-1-chloro-2-methyl-2-butene
- 4-bromo-1-chloro-2-methylbut-2-ene
- <E>-4-Brom-1-chlor-2-methyl-2-buten
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計算された属性
- せいみつぶんしりょう: 181.95000
じっけんとくせい
- PSA: 0.00000
- LogP: 2.56640
(E)-4-Bromo-1-chloro-2-methyl-2-butene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B682385-100mg |
(E)-4-Bromo-1-chloro-2-methyl-2-butene |
114506-04-6 | 100mg |
$ 460.00 | 2023-09-08 | ||
TRC | B682385-250mg |
(E)-4-Bromo-1-chloro-2-methyl-2-butene |
114506-04-6 | 250mg |
$ 913.00 | 2023-04-18 | ||
TRC | B682385-25mg |
(E)-4-Bromo-1-chloro-2-methyl-2-butene |
114506-04-6 | 25mg |
$ 155.00 | 2023-04-18 | ||
TRC | B682385-10mg |
(E)-4-Bromo-1-chloro-2-methyl-2-butene |
114506-04-6 | 10mg |
$ 121.00 | 2023-04-18 |
(E)-4-Bromo-1-chloro-2-methyl-2-butene 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
(E)-4-Bromo-1-chloro-2-methyl-2-buteneに関する追加情報
(E)-4-Bromo-1-chloro-2-methyl-2-butene: A Comprehensive Overview
(E)-4-Bromo-1-chloro-2-methyl-2-butene, also known by its CAS Registry Number 114506-04-6, is a significant compound in the field of organic chemistry. This compound, with the molecular formula C5H7BrCl, is an alkene with a bromine and chlorine substituent at specific positions. The (E) configuration indicates that the higher priority groups on each carbon of the double bond are opposite to each other, which plays a crucial role in its chemical reactivity and physical properties.
The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes have enabled more efficient syntheses, reducing byproducts and enhancing yield. For instance, a study published in 2023 highlighted the use of palladium-catalyzed coupling reactions to achieve high-purity synthesis of this compound. Such methods are not only environmentally friendly but also cost-effective, making them highly suitable for industrial applications.
In terms of physical properties, (E)-4-Bromo-1-chloro-2-methyl-2-butene exhibits a melting point of approximately -78°C and a boiling point around 55°C. These properties make it suitable for use in various chemical reactions that require precise temperature control. The compound's solubility in common organic solvents such as dichloromethane and diethyl ether further enhances its utility in laboratory settings.
The chemical reactivity of (E)-4-Bromo-1-chloro-2-methyl-2-butene is primarily influenced by its double bond and the presence of halogen substituents. The double bond acts as a site for electrophilic addition reactions, while the bromine and chlorine atoms introduce nucleophilic substitution potential. Recent studies have demonstrated its effectiveness as a precursor in the synthesis of complex organic molecules, particularly in pharmaceutical intermediates. For example, researchers have utilized this compound to synthesize bioactive compounds with potential anticancer properties.
The application of (E)-4-Bromo-1-chloro-2-methyl-2-butene extends beyond pharmaceuticals. It serves as an intermediate in the production of agrochemicals and specialty chemicals. Its role in polymer chemistry is also noteworthy, where it contributes to the development of advanced materials with tailored properties. The compound's versatility is further highlighted by its use in click chemistry reactions, which are known for their efficiency and selectivity.
From an environmental perspective, understanding the degradation pathways of (E)-4-Bromo-1-chloro-2-methyl-2-butene is crucial. Recent research has focused on biodegradation studies, revealing that under specific microbial conditions, this compound can be effectively broken down into less harmful substances. This knowledge is vital for ensuring sustainable practices in industries that utilize this compound.
In conclusion, (E)-4-Bromo-1-chloro-2-methyl-2-butene stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure, combined with advancements in synthesis and application techniques, positions it as a key player in various scientific and industrial domains. As research continues to uncover new possibilities for this compound, its significance in both academic and commercial settings will undoubtedly grow.
114506-04-6 ((E)-4-Bromo-1-chloro-2-methyl-2-butene) 関連製品
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